(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
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Overview
Description
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C15H15BrO2 and a molecular weight of 307.1824 g/mol . This compound features a bromine atom attached to a phenyl ring, a methoxy group, and a methyl group on another phenyl ring, connected through a methanol group. It is a crystalline solid with specific chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces the de-brominated phenylmethanol.
Substitution: Produces various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(4-methoxyphenyl)methanol: Lacks the methyl group on the phenyl ring.
(3-Bromophenyl)(2-methylphenyl)methanol: Lacks the methoxy group on the phenyl ring.
(4-Bromophenyl)(4-methoxy-2-methylphenyl)methanol: Bromine atom is positioned differently on the phenyl ring.
Uniqueness
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is unique due to the specific arrangement of the bromine, methoxy, and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(4-methoxy-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-8-13(18-2)6-7-14(10)15(17)11-4-3-5-12(16)9-11/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINHEJTTGZUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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